Antibiotic 6016

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

69421-39-2 |

|---|---|

Molecular Formula |

C46H78O16 |

Molecular Weight |

887.1 g/mol |

IUPAC Name |

2-hydroxy-2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-3,5-dimethyloxan-2-yl]acetic acid |

InChI |

InChI=1S/C46H78O16/c1-22-17-23(2)44(9,50)61-38(22)32-14-13-31(56-32)35-20-36(57-37-16-15-30(52-10)28(7)55-37)41(58-35)43(8)21-24(3)46(62-43)26(5)34(53-11)19-29(59-46)18-33-25(4)39(54-12)27(6)45(51,60-33)40(47)42(48)49/h22-41,47,50-51H,13-21H2,1-12H3,(H,48,49) |

InChI Key |

AINDPXHXPBFFDG-UHFFFAOYSA-N |

SMILES |

CC1CC(C(OC1C2CCC(O2)C3CC(C(O3)C4(CC(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C(=O)O)O)O)C)OC)C)OC)C)C)C)OC7CCC(C(O7)C)OC)(C)O)C |

Canonical SMILES |

CC1CC(C(OC1C2CCC(O2)C3CC(C(O3)C4(CC(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C(=O)O)O)O)C)OC)C)OC)C)C)C)OC7CCC(C(O7)C)OC)(C)O)C |

Synonyms |

antibiotic 6016 |

Origin of Product |

United States |

Structural Elucidation and Molecular Architecture of Antibiotic 6016

Determination of Molecular Structure

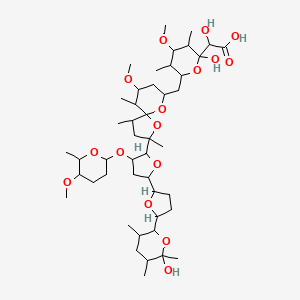

The elucidation of the absolute configuration and detailed molecular framework of Antibiotic 6016 relied on complementary data from X-ray diffraction and NMR spectroscopy. These methods provided unambiguous evidence for its covalent structure and three-dimensional arrangement.

The molecular structure of this compound was conclusively established through single-crystal X-ray analysis of its thallium (Tl⁺) salt. rsc.orgrsc.org This technique was pivotal in determining the molecular formula as C₄₇H₇₉O₁₆Tl. rsc.org The analysis revealed that the molecule adopts a cyclic conformation, wrapping around the thallium cation. rsc.orgresearchgate.net This conformation is stabilized by a strong intramolecular hydrogen bond between one of the carboxylate oxygens (O-1) and the hemiacetal hydroxy group (O-29) on the terminal F-ring. rsc.org

The thallium ion is coordinated by multiple oxygen atoms within the hydrophilic cavity formed by the folded polyether chain, with the interaction distances being less than 3.0 Å. rsc.org The crystallographic study not only defined the connectivity of the atoms but also established the absolute configuration of the molecule using the anomalous scattering technique. rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₇H₇₉O₁₆Tl |

| Space Group | P2₁2₁2₁ |

| a | 18.767 Å |

| b | 22.671 Å |

| c | 12.402 Å |

| Z (Molecules per unit cell) | 4 |

¹³C-NMR spectroscopy of the sodium salt of this compound provided crucial data that corroborated and complemented the X-ray analysis findings. clockss.org The spectrum displayed characteristic signals that allowed for the identification of key structural components and confirmed its relation to other polyether antibiotics like carriomycin (B13783576) and septamycin. clockss.org

Analysis of the ¹³C-NMR spectrum revealed the presence of a carboxylate carbon signal at 178.4 ppm. clockss.org Additionally, signals for three (hemi)ketal carbons were observed at 107.9, 99.2, and 96.6 ppm, along with three methoxy (B1213986) groups (58.8, 56.7, and 55.8 ppm) and an anomeric carbon at 98.9 ppm. clockss.org These spectral features indicated that this compound possesses the same fundamental carbon skeleton as antibiotics in the carriomycin group. clockss.org The structural determination was significantly aided by the application of empirical rules developed for analyzing the ¹³C-NMR spectra of polyether antibiotics. clockss.orgnpatlas.orgnd.edu.au

| Functional Group/Carbon Type | Chemical Shift (ppm) |

|---|---|

| Carboxylate (C=O) | 178.4 |

| (Hemi)ketal Carbon 1 | 107.9 |

| (Hemi)ketal Carbon 2 | 99.2 |

| (Hemi)ketal Carbon 3 | 96.6 |

| Anomeric Carbon | 98.9 |

| Methoxy Carbon 1 | 58.8 |

| Methoxy Carbon 2 | 56.7 |

| Methoxy Carbon 3 | 55.8 |

Core Polyether Backbone Characterization

This compound is built upon a complex polyether backbone, which consists of a series of interconnected tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings. rsc.orgclockss.org The X-ray structure shows the molecule is organized into several ring systems, designated A, B, C, D, and F. rsc.org The flexible backbone allows the molecule to fold into a specific three-dimensional, pseudocyclic structure when it binds a cation. rsc.orgresearchgate.net This conformation creates a hydrophilic interior lined with oxygen atoms to sequester the cation, while the exterior, rich in carbon and hydrogen, remains lipophilic. This architecture is fundamental to its function as an ionophore, enabling the transport of cations across lipid bilayers. nih.gov

Distinctive Functional Group Analysis

The structure of this compound is distinguished by several key functional groups that are critical to its architecture and classification.

A defining feature of this compound is the presence of a single terminal carboxylic acid group (-COOH). mdpi.comrsc.org This functional group is essential for its classification as a monocarboxylic polyether antibiotic. rsc.org The carboxylate group is deprotonated at physiological pH, allowing it to participate in an electroneutral exchange of cations for protons, a key aspect of its ion transport mechanism. nih.gov In the solid-state structure of the thallium salt, one of the carboxylate oxygens is involved in a crucial intramolecular hydrogen bond that helps to stabilize the folded, cation-complexed conformation. rsc.org The ¹³C-NMR spectrum confirms the presence of this group with a characteristic signal for the carboxylate carbon at 178.4 ppm. clockss.org

A particularly noteworthy and distinctive feature of this compound is a hydroxyl (-OH) group located at the C-2 position of its carbon backbone. rsc.orgtandfonline.com At the time of its discovery, it was the first identified glycosylated polyether antibiotic to possess this specific substitution. rsc.orgtandfonline.com The presence of this C-2 hydroxy group was also confirmed by ¹³C-NMR spectroscopy. A striking feature of the spectrum is the absence of a methylene (B1212753) carbon signal that would typically appear for C-2 in related polyether antibiotics. Instead, a signal for a carbinol carbon (a carbon bonded to a hydroxyl group) is present, providing definitive spectroscopic evidence for this unique structural element. clockss.org

Conformational Analysis and Pseudocyclic Structure Formation

The molecular structure of this compound, as revealed by X-ray analysis of its thallium salt, demonstrates a complex three-dimensional arrangement. rsc.orgjst.go.jp The molecule comprises seven ring systems: three five-membered rings adopting an envelope conformation and four six-membered rings in a chair conformation. researchgate.netjst.go.jp In the presence of a metal cation, the molecule wraps around it, forming a pseudocyclic conformation. rsc.org This wrapping is stabilized by a strong hydrogen bond between the hemiacetal hydroxyl group and other oxygen atoms within the molecule. rsc.org

This ability to form a pseudocyclic structure is a hallmark of polyether ionophores. nih.gov The complexation with a cation typically involves the formation of this cage-like structure, stabilized by intramolecular hydrogen bonds between the carboxylic group and hydroxyl groups. nih.gov This conformation renders the entire complex lipophilic, facilitating the transport of cations across biological membranes. nih.gov The molecule's structure contains hinges that allow for the necessary conformational changes to encapsulate the cation. nd.edu.au The study of its thallium salt showed that the interactions between the thallium ion and the oxygen atoms are less than 3.0 Å. rsc.org

Comparative Structural Analysis with Related Polyether Ionophores

This compound belongs to the family of naturally occurring monocarboxylic polyether ionophores. rsc.org This class of compounds, which includes well-known antibiotics such as monensin (B1676710), nigericin, lasalocid (B1674520) A, salinomycin (B1681400), and others, is characterized by the ability to form lipid-soluble complexes with metal cations and transport them across membranes. rsc.orgnih.govfrontiersin.org

Structurally, polyether ionophores are characterized by a backbone of repeating ether-containing rings, typically tetrahydrofurans and tetrahydropyrans, often fused into spiroketal systems. mdpi.com Like other members of this class, such as lonomycin, carriomycin, and mutalomycin, this compound possesses a carboxylic acid group, which is crucial for its ion-transporting activity. rsc.org While sharing these general features, the specific arrangement and type of its seven rings, and notably its glycosylation, distinguish it from other polyether ionophores. tandfonline.comresearchgate.netjst.go.jp For instance, while many polyethers like monensin and salinomycin are known, the combination of a hydroxyl group at C2 and a sugar moiety on ring D is unique to this compound. tandfonline.comresearchgate.net

Ionophorous Properties and Cation Transport Mechanisms of Antibiotic 6016

Principles of Ionophore-Mediated Cation Transport across Biological and Artificial Membranes

Ionophores are lipid-soluble molecules that enhance the permeability of biological membranes to specific ions, which are otherwise impermeable due to their charge and hydration shell. These compounds typically possess a hydrophilic interior capable of binding ions and a hydrophobic exterior that allows them to traverse the lipid bilayer of membranes wikipedia.orgnih.govfermentek.com.

There are two primary classes of ionophores: mobile ion carriers and channel formers. Mobile ion carriers, like Antibiotic 6016, reversibly bind to ions on one side of the membrane, form a neutral, lipophilic complex, and then diffuse across the membrane to release the ion on the other side wikipedia.orgnih.govfermentek.comannualreviews.orgresearchgate.net. This process shields the ion's charge from the hydrophobic membrane interior. Carboxylic ionophores, such as this compound, often operate by exchanging a proton from their carboxyl group for a cation, forming an electrically neutral complex that can then cross the membrane nih.govmdpi.com.

Cation Selectivity Profile of this compound

Research has established a distinct cation selectivity profile for this compound, indicating a preference for certain cations over others. This selectivity is primarily determined by the size and chemical environment of the ionophore's binding cavity, which must accommodate the hydrated or partially dehydrated cation wikipedia.orgnih.gov.

Divalent Cation Selectivity Sequence

This compound demonstrates a strong affinity for divalent cations. Studies using two-phase partition methods have revealed a specific selectivity sequence for these ions. The antibiotic preferentially binds magnesium ions, followed by manganese and calcium ions, with a lower affinity for strontium and barium ions.

The observed divalent cation selectivity sequence for this compound is: Mg2+ > Mn2+ ⋍ Ca2+ > Sr2+ ⋍ Ba2+ jst.go.jptandfonline.comtandfonline.comjst.go.jp.

Monovalent Cation Selectivity Sequence

In addition to divalent cations, this compound also complexes with monovalent cations. The selectivity for monovalent cations has been ranked, with ammonium (B1175870) and potassium ions showing the highest affinity. This is followed by rubidium and sodium ions, and then lithium and cesium ions, which exhibit the lowest affinity among the tested monovalent cations.

The monovalent cation selectivity sequence for this compound is: NH4+ ⋍ K+ > Rb+ ⋍ Na+ > Li+ ⋍ Cs+ jst.go.jptandfonline.comtandfonline.comresearchgate.net.

Quantitative Assessment of Complexation Affinities

While precise quantitative values (e.g., dissociation constants) for all cation-ionophore complexes are not detailed in the provided search results, the relative affinities have been assessed through displacement studies and two-phase partition experiments tandfonline.com. These studies indicate that this compound possesses a broad cation spectrum, with a notable preference for Mg2+ compared to other naturally occurring polyether ionophores tandfonline.comtandfonline.com. The complexation affinities are described as being several orders greater than those observed for ionophores like salinomycin (B1681400) and lysocellin (B1230745) in some comparative analyses tandfonline.com.

Stoichiometry of Cation-Ionophore Complexation

The stoichiometry of the complex formed between this compound and cations is dependent on the charge of the cation. For divalent cations, such as Mg2+, Ca2+, and others in this category, this compound forms complexes with a 2:1 ionophore:cation2+ stoichiometry nih.govjst.go.jptandfonline.comtandfonline.com. This suggests that two molecules of the ionophore coordinate with a single divalent cation to form a neutral, lipophilic complex. For monovalent cations, the stoichiometry is typically 1:1 ionophore:cation+ jst.go.jptandfonline.comresearchgate.net.

Mechanisms of Cation Transport

This compound functions as a mobile carrier ionophore, facilitating cation transport across membranes primarily through an electroneutral mechanism nih.govmdpi.com. In this process, the ionophore, in its deprotonated carboxylate form (I-COO-), binds a cation (M+ or M2+) to form a neutral complex (I-COO-M+ or (I-COO-)2M2+) nih.govmdpi.com. This lipophilic complex then diffuses through the lipid bilayer. Upon reaching the other side of the membrane, the cation is released, and the ionophore is reprotonated, returning to its neutral, acidic form (I-COOH) to repeat the cycle nih.govmdpi.com.

Bulk cation transport studies have demonstrated that this compound efficiently transports Na+, K+, Ca2+, Ba2+, and Rb+ across a CCl4 barrier layer. It was noted that the antibiotic failed to transport Cs+ and certain biogenic amines tandfonline.comtandfonline.comresearchgate.net. The mechanism involves the ionophore forming a lipophilic complex that shields the cation's charge, enabling its passage through the hydrophobic membrane interior annualreviews.orgnih.govnih.gov.

Electroneutral Proton-Cation Exchange

Polyether ionophores, including this compound, are understood to transport cations through mechanisms that maintain electrical neutrality across the membrane nih.gov. This often involves an electroneutral exchange process, where the ionophore may bind a proton (H⁺) in exchange for a metal cation, or form a neutral complex with the cation. The ability of the ionophore to render the charged cation neutral through complexation is crucial, as only uncharged species can readily traverse the hydrophobic lipid bilayer of cell membranes nih.gov.

Formation of Lipid-Soluble Complexes

This compound facilitates cation transport by forming stable, lipid-soluble complexes with metal ions. The molecular architecture of the ionophore features an oxygen-rich internal cavity, capable of coordinating with cations, and an exterior lipophilic backbone that ensures solubility in lipid environments nih.govnih.gov. This complexation involves the formation of a pseudocyclic structure, often stabilized by intramolecular hydrogen bonds between the carboxylic group and hydroxyl groups within the ionophore molecule, rendering the entire complex lipophilic and enabling its passage through the cell membrane nih.gov.

Modulation of Cellular Membrane Permeability

Through the formation and transport of cation complexes, this compound significantly modulates the permeability of cellular membranes. It enhances the passage of specific cationic metal species across the lipid bilayer nih.gov. This disruption of normal ion gradients can lead to alterations in cellular osmotic pressure, potentially causing cell swelling and lysis, which contributes to its antibacterial and antiparasitic activities nih.govnih.gov.

Interaction with Biogenic Amines (e.g., Serotonin, Norepinephrine (B1679862), Histamine)

Beyond its interactions with inorganic cations, this compound has also been investigated for its ability to complex with biogenic amines. Research indicates that this compound can complex with serotonin. However, its interaction with other key biogenic amines, such as norepinephrine and histamine, was found to be negligible tandfonline.comjst.go.jptandfonline.com. In bulk cation transport experiments across an organic solvent barrier, this compound efficiently transported various metal cations but failed to transport biogenic amines tandfonline.comjst.go.jptandfonline.com.

Role of Specific Structural Features in Ion Binding and Transport Selectivity

The selectivity of ionophores for specific cations is intrinsically linked to their molecular structure. For polyether ionophores like this compound, the size and arrangement of the internal cavity, which binds the cation, are critical determinants of selectivity nih.gov. Structural analyses have identified features such as a hydroxy-substituent at C-2 and a sugar group on the five-membered ring D in this compound tandfonline.com. The precise conformation and the presence of coordinating oxygen atoms within the ionophore's structure create a specific binding pocket that dictates which cations can be effectively complexed and transported nih.govnih.gov.

Methodological Approaches to Studying Ionophorous Properties

Understanding the ion-binding and transport capabilities of compounds like this compound relies on specific experimental methodologies.

Two-phase partition studies are a cornerstone technique for evaluating the ionophorous properties of molecules. This method involves partitioning the ionophore and metal cations between two immiscible phases, typically an aqueous phase and an organic phase, to quantify complexation affinities and selectivity tandfonline.comjst.go.jptandfonline.com. By measuring the distribution of cations between these phases in the presence of the ionophore, researchers can determine the stoichiometry of the complexes formed and establish cation selectivity sequences tandfonline.comjst.go.jptandfonline.com. Techniques such as equilibrium-extraction and analysis of saturation curves using double reciprocal plots are employed to derive these quantitative parameters tandfonline.com.

Compound List

this compound

This compound is a natural polyether ionophore, first isolated from Streptomyces albus strain No. 6016 tandfonline.comtandfonline.comnih.govnih.gov. This compound functions as a monocarboxylic ionophore, characterized by its ability to reversibly bind and facilitate the transport of metal cations across biological and artificial membranes tandfonline.comtandfonline.comwikipedia.orgmdpi.comfermentek.comresearchgate.net. Its mechanism of action relies on disrupting ion gradients across cellular membranes by forming lipophilic complexes with cations, which can then traverse the hydrophobic lipid bilayer fermentek.comresearchgate.netresearchgate.net. Structurally, it features a polar core for cation binding and a hydrophobic exterior that interacts with membrane lipids, classifying it as a carrier ionophore wikipedia.orgfermentek.com.

Antimicrobial Spectrum and Biological Activities of Antibiotic 6016

In Vitro Antimicrobial Activity

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Mycobacteria)

Antibiotic 6016 demonstrates notable efficacy against Gram-positive bacteria. nih.govscispace.com Research has consistently shown its inhibitory effects on various species within this bacterial group. Among the susceptible organisms are strains of Staphylococcus aureus and mycobacteria, highlighting its potential as a potent antibacterial agent against these medically significant pathogens. nih.govscispace.com The activity of this compound is characteristic of its class, the polyether ionophores, which are known to be primarily effective against Gram-positive bacteria.

Activity against Multidrug-Resistant Bacterial Strains (e.g., MIC against resistant S. aureus)

A significant aspect of this compound's antimicrobial profile is its activity against bacteria that have developed resistance to multiple other antibiotics. The sodium salt of this compound has been tested against a multidrug-resistant strain of Staphylococcus aureus. This particular strain exhibited resistance to streptomycin, erythromycin, chloramphenicol, and penicillin. In these tests, the Minimum Inhibitory Concentration (MIC) of this compound was determined to be 1.56 μg/ml, indicating its potential to combat challenging resistant infections. nih.gov

Table 1: MIC of this compound against Multidrug-Resistant Staphylococcus aureus

| Bacterial Strain | Resistance Profile | This compound MIC (μg/ml) |

|---|---|---|

| Staphylococcus aureus | Streptomycin-resistant, Erythromycin-resistant, Chloramphenicol-resistant, Penicillin-resistant | 1.56 |

Inactivity against Gram-Negative Bacteria and Fungi

In contrast to its potent effects on Gram-positive bacteria, this compound has been found to be inactive against Gram-negative bacteria and fungi. nih.govscispace.com This selective spectrum of activity is a common trait among polyether ionophore antibiotics. The structural differences in the cell envelopes of Gram-negative bacteria, particularly the presence of an outer membrane, are believed to be a key factor in their intrinsic resistance to compounds like this compound.

Antiparasitic Activity

Efficacy against Coccidial Pathogens (Eimeria tenella)

Beyond its antibacterial properties, this compound has demonstrated significant antiparasitic activity. Specifically, it has been evaluated for its efficacy against the coccidial pathogen Eimeria tenella, a major cause of coccidiosis in poultry. Studies have shown that this compound is effective in this context, highlighting its potential use in veterinary medicine to control parasitic infections.

Broader Biological Activities in the Context of Polyether Ionophores

This compound belongs to the class of polyether ionophore antibiotics. These molecules are known for their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. This ionophoretic activity is the basis for their broad range of biological effects. The disruption of ion gradients across cell membranes can interfere with various cellular processes, leading to the observed antimicrobial and antiparasitic activities. The selective action against Gram-positive bacteria is often attributed to differences in membrane structure and permeability compared to Gram-negative bacteria. The efficacy against parasites like Eimeria further underscores the diverse biological impact of this class of compounds, extending beyond the bacterial kingdom.

Comparative Analysis of Biological Profiles with Other Carboxyl Polyethers

The biological profile of this compound is comparable to other well-known carboxyl polyether antibiotics such as monensin (B1676710), salinomycin (B1681400), and lasalocid (B1674520). nih.govrsc.org These compounds are all produced by Streptomyces species and share the fundamental ability to act as ionophores, which largely defines their biological activities. nih.gov

A key similarity is the selective and potent activity against Gram-positive bacteria, while lacking efficacy against Gram-negative bacteria. nih.govnih.gov This pattern is observed with this compound and is consistent with compounds like salinomycin, ionomycin, and calcimycin. nih.gov The table below presents a comparative overview of the antimicrobial spectrum of this compound and other representative carboxyl polyethers.

| Attribute | This compound | Salinomycin | Monensin | Ionomycin | Calcimycin |

| Primary Target | Gram-positive bacteria, including mycobacteria. nih.govnih.govmdpi.com | Gram-positive bacteria, including mycobacteria, and some filamentous fungi. nih.gov | Gram-positive bacteria. mdpi.com | Primarily Gram-positive bacteria. nih.gov | Gram-positive bacteria. nih.gov |

| Gram-Negative Activity | None observed. nih.govnih.gov | None observed. nih.gov | Resistant. mdpi.com | No demonstrable activity. nih.gov | Inactive. nih.gov |

| Antifungal Activity | None observed. nih.gov | Active against some filamentous fungi; no activity against yeast. nih.gov | Resistant. mdpi.com | Not specified as primary activity. | Not specified as primary activity. |

| Anticoccidial Activity | Effective against Eimeria tenella in chickens. nih.govjst.go.jp | Effective against Eimeria tenella in chickens. nih.gov | Not specified in provided context. | Not specified in provided context. | Not specified in provided context. |

| MDR Strain Activity | Active against resistant S. aureus (MIC 1.56 μg/ml). nih.gov | Not specified in provided context. | Not specified in provided context. | Not specified in provided context. | Not specified in provided context. |

This table is generated based on the provided search results. A lack of specification indicates the information was not present in the search results.

Mechanisms Underlying Antimicrobial Action Beyond Ionophorous Activity

The primary mechanism of action for polyether antibiotics, including this compound, is their ionophorous activity. nih.govresearchgate.net They function by forming lipid-soluble complexes with metal cations and transporting them across biological membranes, thereby disrupting crucial ion gradients (e.g., Na+/K+) necessary for cellular homeostasis, which ultimately leads to cell death. nih.govpjmonline.org The molecule wraps around a cation, creating a lipophilic complex that can diffuse through the cell membrane. nih.gov

The scientific literature available focuses overwhelmingly on this ionophore mechanism. researchgate.net There is limited direct evidence or detailed research in the provided sources describing alternative antimicrobial mechanisms for this compound at a cellular or molecular level. While some natural polyether ionophores have been generally described as potential inhibitors of DNA synthesis or regulators of lipid metabolism, these functions are not specifically detailed or substantiated for this compound in the search results. mdpi.com The profound effect of disrupting ion homeostasis is considered the main driver of their potent antimicrobial and anticoccidial effects. researchgate.netpjmonline.org Therefore, any other potential mechanisms appear to be secondary or are not yet well-documented.

Biosynthetic Pathways and Genetic Determinants for Antibiotic 6016 Production

Identification of Biosynthetic Gene Clusters in Streptomyces albus

The biosynthesis of complex natural products like Antibiotic 6016 in Streptomyces is orchestrated by a set of genes co-located on the chromosome, known as a biosynthetic gene cluster (BGC). frontiersin.org These clusters typically contain all the necessary genetic information, including genes encoding for the core biosynthetic enzymes, tailoring enzymes, regulatory proteins, and sometimes resistance mechanisms.

For this compound, the specific BGC within Streptomyces albus has not been explicitly identified or characterized in published research. Genome mining efforts in various Streptomyces strains have revealed a vast potential for producing secondary metabolites, with many BGCs remaining "cryptic" or "silent" under standard laboratory conditions. frontiersin.orgmdpi.com Identifying the this compound BGC would be the foundational step in understanding and manipulating its production. This process would typically involve:

Genome Sequencing: Obtaining the complete genome sequence of Streptomyces albus strain No. 6016.

Bioinformatic Analysis: Utilizing tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict the locations of BGCs. Polyether antibiotic BGCs have characteristic features, such as the presence of large Type I polyketide synthase (PKS) genes.

Gene Disruption Studies: Inactivating candidate genes within a predicted BGC to observe the abolition or alteration of this compound production, thereby confirming the cluster's role.

While the BGC for other polyethers like salinomycin (B1681400) in S. albus has been identified, this information does not directly translate to this compound. frontiersin.orgnih.gov

Enzymatic Steps and Precursor Molecules Involved in Biosynthesis

The biosynthesis of polyether antibiotics is a complex process involving the assembly of simple precursor molecules into a long polyketide chain, which then undergoes a series of modifications.

Precursor Molecules: The backbone of polyether antibiotics is assembled from small carboxylic acid units, derived from primary metabolism. These typically include:

Acetyl-CoA

Propionyl-CoA

Methylmalonyl-CoA

Ethylmalonyl-CoA

The specific precursors utilized for the synthesis of this compound are not documented. However, based on its polyether structure, it is highly probable that its biosynthesis involves the incorporation of such building blocks.

Enzymatic Steps: The assembly of the polyketide chain is catalyzed by Polyketide Synthases (PKSs) . For polyethers, these are typically large, modular Type I PKSs. Each module is responsible for the incorporation of one extender unit and can contain several domains that catalyze specific reactions, such as ketoreduction, dehydration, and enoylreduction.

Following the assembly of the polyketide backbone, a series of tailoring enzymes modify the structure to yield the final active antibiotic. For polyether antibiotics, this crucial step involves epoxidation of double bonds within the chain, followed by a cascade of epoxide-opening cyclizations to form the characteristic cyclic ether rings. The enzymes responsible for these transformations are typically monooxygenases and epoxide hydrolases, respectively.

Without the identification of the BGC, the specific PKS modules and tailoring enzymes involved in this compound biosynthesis remain unknown.

Regulatory Mechanisms of this compound Production

The production of antibiotics in Streptomyces is tightly regulated by a complex network of genes that respond to various physiological and environmental signals. nih.govresearchgate.net This regulation ensures that the energy-intensive process of secondary metabolism is initiated at the appropriate time, typically during the stationary phase of growth.

Regulatory mechanisms in Streptomyces operate at multiple levels:

| Regulatory Level | Description | Potential Role in this compound Production |

| Global Regulators | These are proteins that control broad physiological processes, including the onset of secondary metabolism in response to signals like nutrient limitation. | The production of this compound is likely under the control of global regulatory networks common to Streptomyces, but specific global regulators have not been identified. |

| Pleiotropic Regulators | These regulators, often part of signal transduction cascades, can affect the production of multiple secondary metabolites. A well-known example in Streptomyces involves γ-butyrolactone signaling molecules. frontiersin.org | It is plausible that such signaling systems influence this compound production, but no specific studies have confirmed this. |

| Cluster-Situated Regulators (CSRs) | Found within the BGC itself, these regulators directly control the expression of the biosynthetic genes in their cluster. They are often of the SARP (Streptomyces Antibiotic Regulatory Protein), LAL (Large ATP-binding regulators of the LuxR family), or TetR families. frontiersin.orgmdpi.com | The yet-to-be-identified this compound BGC almost certainly contains one or more CSRs that are primary targets for the manipulation of its biosynthesis. |

The intricate interplay of these regulatory elements determines the timing and yield of antibiotic production. Understanding this network is crucial for developing strategies to enhance the production of this compound.

Strain Engineering Strategies for Enhanced Production or Analog Generation

Metabolic engineering of Streptomyces is a powerful approach to improve the production of valuable antibiotics and to generate novel derivatives with potentially improved properties. mdpi.com While no specific engineering has been reported for this compound, several strategies are broadly applicable.

Enhanced Production:

Overexpression of Positive Regulators: Increasing the expression of pathway-specific positive regulators (CSRs) or global activators can significantly boost the transcription of the biosynthetic genes.

Deletion of Repressors: Removing negative regulators (repressors) that inhibit the expression of the BGC can de-repress antibiotic synthesis. frontiersin.org

Precursor Supply Enhancement: Engineering primary metabolic pathways to increase the intracellular pools of precursor molecules like acetyl-CoA and propionyl-CoA can drive more flux towards antibiotic biosynthesis. nih.govmdpi.com

Ribosome Engineering: Modifying ribosomal proteins has been shown to enhance the production of secondary metabolites in Streptomyces. frontiersin.org

Analog Generation:

Combinatorial Biosynthesis: This involves the genetic modification of the biosynthetic pathway to create new chemical structures. For polyketides like this compound, this could involve:

Inactivating or altering the domains within PKS modules to change the pattern of reduction, leading to different stereochemistry or oxidation states.

Introducing or modifying tailoring enzymes, such as glycosyltransferases or methyltransferases from other pathways, to add new functional groups.

Precursor-Directed Biosynthesis: Feeding the fermentation culture with synthetic analogs of the natural precursor molecules can lead to their incorporation into the final structure, creating novel derivatives.

The application of these advanced genetic and metabolic strategies to this compound is contingent on the foundational discovery and characterization of its biosynthetic gene cluster.

Advanced Research Methodologies and Future Directions in Antibiotic 6016 Research

High-Resolution Structural Biology for Ionophore-Cation Complexes

The three-dimensional structure of an ionophore-cation complex is fundamental to understanding its selectivity and transport mechanism. High-resolution structural techniques, particularly X-ray crystallography, provide atomic-level insights into these interactions.

The molecular structure of Antibiotic 6016 was first determined by X-ray crystallographic analysis of its thallium (Tl⁺) salt. nih.govrsc.orgrsc.org This analysis revealed that the molecule, with the molecular formula C₄₆H₇₇O₁₆Tl, crystallizes in the P2₁2₁2₁ space group. rsc.orgrsc.org The structure shows the flexible ionophore molecule wrapping around the thallium cation, adopting a cyclic conformation. rsc.org This conformation is stabilized by a strong hydrogen bond and co-ordination of the cation by multiple oxygen atoms from the ionophore's backbone. rsc.org The interactions between the thallium atom and the oxygen atoms are less than 3.0 Å. rsc.org This pseudocyclic structure creates a hydrophilic interior cage for the cation and a lipophilic exterior, enabling the entire complex to be soluble in lipids and traverse biological membranes. nih.gov

Future high-resolution structural studies should focus on crystallizing this compound with its most preferred cation, Mg²⁺, as well as other biologically relevant cations like K⁺, Na⁺, and Ca²⁺. jst.go.jp Comparing these structures would provide a definitive structural basis for the observed cation selectivity. Furthermore, co-crystallization with lipid analogs could offer snapshots of the ionophore-cation complex at the membrane interface, yielding critical information about its orientation and interaction with the lipid bilayer.

| Crystallographic Data for this compound Thallium Salt | |

| Parameter | Value |

| Molecular Formula | C₄₆H₇₇O₁₆Tl |

| Space Group | P2₁2₁2₁ |

| a | 18.767 Å |

| b | 22.671 Å |

| c | 12.402 Å |

| Z | 4 |

| Density (calculated) | 1.38 g cm⁻³ |

| R-value | 0.056 |

| Data sourced from Otake et al. (1978). rsc.org |

Advanced Spectroscopic Techniques for Dynamic Cation Binding Studies

While crystallography provides static pictures, the process of cation capture and release is dynamic. Advanced spectroscopic techniques are essential for studying the kinetics and thermodynamics of these processes in solution and within membrane environments.

Initial studies on this compound utilized a two-phase partition system to determine its cation complexation affinities and selectivity. jst.go.jp These experiments established the stoichiometry of the complexes and ranked the ionophore's preference for various cations. jst.go.jpresearchgate.net For divalent cations, a 2:1 ionophore-to-cation stoichiometry was observed, while monovalent cations formed 1:1 complexes. jst.go.jp

| Cation Selectivity Profile of this compound | |

| Cation Type | Selectivity Sequence |

| Divalent (2:1 Complex) | Mg²⁺ > Mn²⁺ ≈ Ca²⁺ > Sr²⁺ ≈ Ba²⁺ |

| Monovalent (1:1 Complex) | NH₄⁺ ≈ K⁺ > Rb⁺ ≈ Na⁺ > Li⁺ ≈ Cs⁺ |

| Data sourced from Otake & Mitani (1979). jst.go.jpresearchgate.netdoi.org |

Future research should employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to probe the conformational changes in this compound upon cation binding in solution. Fluorescence spectroscopy, using either intrinsic fluorescence or tagged analogs, can be used to monitor binding kinetics in real-time. amr-insights.eu Isothermal titration calorimetry (ITC) would allow for precise determination of thermodynamic parameters (enthalpy, entropy, and binding affinity) for a wide range of cations, providing a more complete picture of the energetic landscape of ion binding.

Mechanistic Studies of Host-Pathogen Interactions Mediated by Ionophores

The antimicrobial activity of this compound stems from its interaction with the target pathogen's cell membrane. nih.gov Understanding this interaction at a mechanistic level is crucial for comprehending its efficacy and potential for future development. The primary mechanism of action for polyether ionophores is the disruption of normal ion flow across membranes, acting as mobile carriers to transport cations based on existing concentration gradients. nih.govnih.gov

For Gram-positive bacteria, which are the primary targets of this compound, the ionophore inserts into the cytoplasmic membrane. nih.govmdpi.com There, it can facilitate an electroneutral exchange of a cation (like K⁺) for a proton (H⁺), dissipating the natural gradients maintained by the cell. nih.gov This disruption of the transmembrane potential and pH gradient interferes with essential cellular processes, such as ATP synthesis and nutrient transport, ultimately leading to bacterial death. core.ac.uk Future studies should focus on precisely quantifying the impact of this compound on the membrane potential and intracellular pH of specific pathogenic bacteria, such as Staphylococcus aureus or mycobacteria. Investigating how the ionophore's preference for Mg²⁺ specifically impacts pathogens could reveal unique vulnerabilities, as magnesium is a critical cofactor for numerous enzymatic reactions and ribosome stability.

Investigation of this compound's Impact on Microbial Physiology and Metabolism

Future research in this area should utilize systems biology approaches, such as transcriptomics and metabolomics, to obtain a global view of the bacterial response to this compound exposure. frontiersin.org This could reveal which metabolic pathways are most affected and identify cellular stress responses that are activated. For example, analysis might show upregulation of genes involved in membrane repair or stress response, and downregulation of energy-intensive processes like protein and nucleic acid synthesis. atsu.edu Such studies could also uncover secondary mechanisms of action or identify synergistic relationships with other antimicrobial agents. nih.gov

Development of Novel Analogs through Synthetic Biology or Chemoenzymatic Synthesis

The natural structure of this compound provides a scaffold that can be modified to create novel analogs with improved properties. Synthetic biology and chemoenzymatic synthesis offer powerful tools for generating such analogs, which may be difficult to produce through traditional chemical synthesis. rivm.nlmdpi.com

While specific synthetic biology approaches for this compound have not been reported, future research could focus on engineering the polyketide synthase (PKS) gene cluster responsible for its biosynthesis in Streptomyces albus. By modifying specific domains within the PKS enzymes, it may be possible to alter the antibiotic's backbone, changing its length, flexibility, or the number and position of its oxygen atoms. This could be used to fine-tune its cation selectivity or enhance its membrane-spanning capabilities. Chemoenzymatic synthesis, which combines chemical steps with enzymatic reactions, could be used to add novel functional groups to the natural this compound molecule, potentially improving its potency or pharmacokinetic properties. core.ac.uk

Exploration of Resistance Development Mechanisms at the Molecular Level

Although polyether ionophores are generally associated with slow development of resistance, the emergence of resistant strains is an ever-present threat. pharmaceutical-journal.comresearchgate.net Investigating potential resistance mechanisms at the molecular level is essential for predicting and overcoming this challenge.

Future studies should focus on generating this compound-resistant mutants of susceptible bacteria in the laboratory through experimental evolution. Whole-genome sequencing of these resistant strains can then identify the specific mutations responsible for the phenotype. Based on the known mechanisms of resistance to other antibiotics, potential mechanisms for resistance to this compound could include:

Altered Membrane Composition: Mutations that change the lipid composition of the bacterial membrane could hinder the insertion or function of the ionophore. reactgroup.orgmdpi.com

Efflux Pumps: Bacteria might acquire or upregulate efflux pumps capable of recognizing and expelling the this compound-cation complex from the cell. reactgroup.org

Target Modification: While the "target" is the ion gradient itself, bacteria could potentially alter membrane proteins or other components that the ionophore interacts with. mdpi.com

Enzymatic Inactivation: Though less likely for an ionophore, bacteria could theoretically evolve enzymes that modify or degrade the this compound molecule. reactgroup.orgpasteur.fr

Computational Modeling and Simulation of Ionophore-Membrane Interactions and Cation Permeation

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for studying the complex and dynamic interactions between ionophores, cations, and cell membranes at an atomic level. frontiersin.orgnih.gov These in silico approaches can complement experimental data and provide insights that are difficult to obtain through laboratory methods alone.

Future research should leverage MD simulations to model the entire process of ion transport by this compound. This would involve:

Simulating the initial binding of the ionophore to the surface of a model bacterial membrane.

Modeling the conformational changes as the ionophore chelates a cation from the aqueous environment.

Simulating the diffusion of the lipophilic complex across the lipid bilayer.

Modeling the release of the cation on the other side of the membrane.

These simulations can be used to calculate the free energy barriers associated with each step, providing a deeper understanding of the transport kinetics. nih.gov Furthermore, computational models can be used to predict how specific structural modifications to this compound might affect its cation selectivity and transport efficiency, thereby guiding the rational design of novel analogs as described in section 6.5.

Comparative Omics Studies (Genomics, Proteomics, Metabolomics) of Producer and Target Organisms

Advanced research methodologies employing comparative omics are crucial for understanding the production of this compound by its source organism and its mechanism of action against target bacteria. While specific multi-omics studies on Streptomyces albus strain No. 6016, the producer of this compound, are not extensively available in public literature, broader comparative omics studies on Streptomyces albus and the effects of related polyether ionophore antibiotics on Gram-positive bacteria provide significant insights.

Genomic Analysis of the Producer Organism: Streptomyces albus

Streptomyces albus is a well-studied species within the genus Streptomyces, known for its production of various secondary metabolites. Genomic analyses of different S. albus strains reveal a high degree of genetic diversity, particularly in the genes responsible for producing these specialized compounds. plos.orgnih.gov

Comparative genomics of multiple S. albus strains has identified a "core" genome shared by all strains, as well as an "accessory" genome that varies between strains. The biosynthetic gene clusters (BGCs) responsible for secondary metabolite production are often found in this accessory genome, highlighting the strain-specific nature of antibiotic production. plos.orgnih.gov A bioinformatic analysis of six S. albus strains identified 48 unique BGCs, with only 18 constituting the core secondary metabolome of the species. plos.org This suggests that each strain, including the producer of this compound, likely possesses a unique set of BGCs. plos.orgnih.gov

The genome of S. albus is a single linear chromosome, and various strains have been sequenced, providing a foundation for comparative studies. asm.orgnih.govasm.orgnih.gov For instance, the type strain NBRC 13014T possesses a genome that contains at least seven orphan polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters, indicating a rich potential for the discovery of novel compounds. asm.org PKS gene clusters are particularly relevant as polyether antibiotics like this compound are synthesized via polyketide pathways.

Table 1: Genomic Features of Selected Streptomyces albus Strains

| Strain | Genome Size (Mbp) | G+C Content (%) | Number of Predicted BGCs | Key Findings | Reference |

| J1074 | 6.84 | 73.3 | >20 | Widely used for heterologous expression of BGCs; genome is among the smallest in the genus. researchgate.netnih.gov | researchgate.netnih.gov |

| NBRC 13014T | Not specified | Not specified | >7 (orphan PKS/NRPS) | Type strain of the species, serving as a key reference for taxonomic studies. asm.org | asm.org |

| Various Strains | Varied | Varied | 48 (unique) | Analysis of six strains revealed significant diversity in secondary metabolite BGCs. plos.org | plos.org |

| INA 013013 | 6.84 | 73.0 | 17 | Isolated from a salt lake, predicted to produce novel secondary metabolites. asm.org | asm.org |

Proteomic and Metabolomic Insights into the Producer Organism

Proteomic and metabolomic studies of S. albus are often aimed at understanding the regulation of secondary metabolism to improve the production of known compounds or to activate silent BGCs. researchgate.netuni-saarland.de Transcriptomic analyses of S. albus J1074 have been used to compare gene expression under different culture conditions, revealing how nutrient availability can influence the activation of BGCs. researchgate.net

Metabolic engineering strategies, informed by omics data, are employed to enhance the production of desired antibiotics. uni-saarland.de For example, understanding the transcriptional regulatory networks can help in the targeted modification of genes to upregulate the biosynthesis of specific compounds. biorxiv.org While direct proteomic or metabolomic data for this compound production is scarce, the general principles derived from studies on other S. albus secondary metabolites are applicable.

Comparative Omics of Target Organisms

This compound is effective against Gram-positive bacteria. nih.gov To understand its mechanism of action, we can examine the proteomic and metabolomic responses of susceptible bacteria, such as Staphylococcus aureus, to treatment with other polyether ionophore antibiotics like monensin (B1676710). These antibiotics disrupt the ion gradients across the bacterial cell membrane.

Recent studies on S. aureus have shown that resistance to the ionophore monensin is linked to the de-repression of the de novo purine (B94841) synthesis pathway. asm.orgresearchgate.net This suggests that the bacterium attempts to compensate for the ion imbalance by altering its core metabolic processes.

Table 2: Proteomic and Metabolomic Changes in Staphylococcus aureus in Response to Ionophore Antibiotics

| Omics Type | Antibiotic | Key Findings | Implication for this compound | Reference |

| Proteomics | Monensin | Upregulation of proteins involved in de novo purine synthesis. | This compound may induce a similar metabolic stress response related to purine metabolism. | asm.orgresearchgate.net |

| Metabolomics | Monensin | Altered levels of purine pathway intermediates. | Disruption of ion homeostasis by this compound likely leads to significant shifts in the metabolome, particularly in energy and nucleotide metabolism. | asm.orgresearchgate.net |

| Proteomics | Various | Changes in the expression of proteins related to cell wall synthesis, stress response, and virulence. frontiersin.org | Treatment with this compound is expected to cause a complex cellular response involving multiple pathways beyond simple membrane disruption. | frontiersin.org |

Proteomic analyses of S. aureus exposed to various antibiotics have revealed complex responses, including alterations in cell wall metabolism, stress response proteins, and virulence factors. frontiersin.org For example, treatment with the antibiotic oxacillin (B1211168) led to significant changes in the abundance of 29 metabolites in methicillin-susceptible S. aureus (MSSA). rsc.org While not a polyether, this demonstrates the power of metabolomics to reveal the widespread cellular impact of an antibiotic. The disruption of the cell membrane's ion gradient by this compound would predictably trigger a cascade of changes in the proteome and metabolome as the bacterium attempts to maintain homeostasis, ultimately leading to cell death.

Q & A

Q. What are the known cation selectivity and transport mechanisms of Antibiotic 6016?

this compound exhibits a distinct cation selectivity profile. It forms 2:1 stoichiometric complexes with divalent cations (Mg²⁺ > Mn²⁺ ≈ Ca²⁺ > Sr²⁺ ≈ Ba²⁺) and 1:1 complexes with monovalent cations (NH₄⁺ ≈ K⁺ > Rb⁺ ≈ Na⁺ > Li⁺ ≈ Cs⁺). Its transport efficiency varies across cations, with effective transport observed for Na⁺, K⁺, Ca²⁺, Ba²⁺, and Rb⁺ but not for Cs⁺ or biogenic amines like norepinephrine .

Q. What experimental models have been used to study this compound’s ionophorous activity?

Key methodologies include:

- Two-phase partition studies to measure cation complexation affinities.

- Bulk cation transport systems using organic solvent barriers (e.g., CCl₄) to evaluate ion transport efficiency. These models highlight its Mg²⁺ selectivity and serotonin-binding capacity, distinguishing it from other ionophores .

Q. What structural characteristics of this compound contribute to its ionophorous properties?

As a monocarboxylic ionophore, this compound’s structure enables selective binding through carboxylate coordination. The spatial arrangement of functional groups allows preferential interaction with Mg²⁺, while its flexibility accommodates monovalent cations with varying ionic radii .

Q. How does the stoichiometry of this compound-cation complexes differ between monovalent and divalent ions?

Divalent cations (e.g., Mg²⁺) form 2:1 (ionophore:cation) complexes, whereas monovalent cations (e.g., K⁺) form 1:1 complexes. This stoichiometric variation influences binding stability and transport efficiency in experimental models .

Q. What are the current gaps in understanding the pharmacokinetics of this compound?

Limited data exist on its behavior in biological systems, particularly regarding interactions with biogenic amines (e.g., serotonin vs. histamine) and transport limitations in vivo. Further studies are needed to assess tissue distribution and metabolic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in cation transport efficiency data across experimental models?

Methodological recommendations include:

- Standardizing solvent barriers and cation concentrations to reduce variability.

- Employing cross-validation using complementary techniques (e.g., fluorescence assays, electrophysiology).

- Replicating experiments under controlled pH and temperature conditions .

Q. What strategies mitigate experimental bias when assessing this compound’s efficacy in multi-cation environments?

- Use chelation buffers to isolate target cations.

- Apply neutral wording in protocols to avoid presupposing outcomes (e.g., avoiding leading questions in data interpretation) .

- Incorporate blinded data analysis to reduce observer bias .

Q. How should studies evaluate the therapeutic potential of this compound’s Mg²⁺ selectivity?

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define hypotheses. Example:

- Population: Mg²⁺-deficient cell models.

- Intervention: this compound supplementation.

- Comparison: Existing Mg²⁺ ionophores.

- Outcome: Restoration of Mg²⁺ homeostasis .

Q. What statistical approaches are suitable for analyzing cation transport data from bulk-phase experiments?

Q. How can researchers design studies to address conflicting reports on this compound’s interaction with biogenic amines?

- Conduct comparative binding assays (e.g., isothermal titration calorimetry) to quantify affinity differences.

- Use molecular dynamics simulations to explore structural determinants of serotonin binding.

- Validate findings with in vitro neuronal models to assess physiological relevance .

Methodological Frameworks and Tools

- Experimental Design: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address gaps while maintaining practicality .

- Data Analysis: Follow guidelines from ICH M10 for bioanalytical method validation, including reproducibility checks and uncertainty quantification .

- Literature Integration: Use systematic reviews to contextualize findings and identify contradictions, citing primary sources rigorously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.